molecular formula C17H15N3O3S B2648954 N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 958587-27-4

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No. B2648954
CAS RN: 958587-27-4
M. Wt: 341.39
InChI Key: NVVDWRVCYATLJI-UHFFFAOYSA-N
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Description

The compound is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Some hydrazine-coupled pyrazoles, which could include the compound , were successfully synthesized, and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Various methods for the synthesis of pyrazoles have been reported, including one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of pyrazole compounds was confirmed using techniques such as elemental microanalysis, FTIR, and 1H NMR . For a similar compound, 4-(4-methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C18H19N3O2), single crystal X-ray diffraction was used for characterization .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary. For a similar compound, 4-(4-methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C18H19N3O2), the geometric parameters from both experimental and theoretical (DFT and HF modeling technique) investigations were found to be quite compatible .

properties

IUPAC Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-4-6-12(7-5-11)20-16(13-9-24(22)10-14(13)19-20)18-17(21)15-3-2-8-23-15/h2-8H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVDWRVCYATLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

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